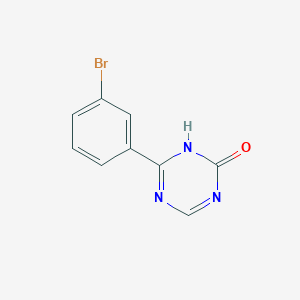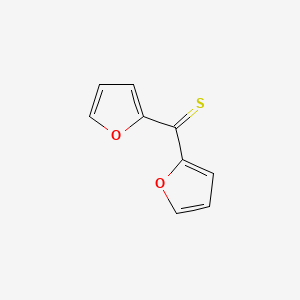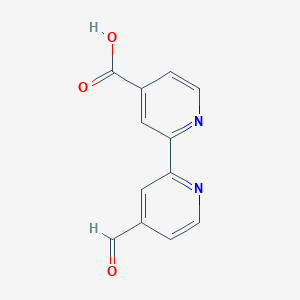
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a formyl group at the 4-position of one pyridine ring and a carboxylic acid group at the 4-position of another pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a Diels-Alder reaction between a key intermediate and a suitable dienophile. For example, a reaction between a pyridine derivative and a triazine carboxylate can lead to the formation of the desired compound . The reaction conditions typically involve the use of hydrogen at room temperature to convert the intermediate to the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituents introduced.
Applications De Recherche Scientifique
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal complexes and their biological activities.
Industry: Utilized in the development of catalysts and materials for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes. For example, the compound can form Schiff bases with amines, which serve as bidentate ligands in coordination chemistry . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carbaldehyde:
Pyridine-4-carboxylic acid:
Uniqueness
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on different pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds.
Propriétés
Formule moléculaire |
C12H8N2O3 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
2-(4-formylpyridin-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-7-8-1-3-13-10(5-8)11-6-9(12(16)17)2-4-14-11/h1-7H,(H,16,17) |
Clé InChI |
NLCLADSTIQXTKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)


![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)

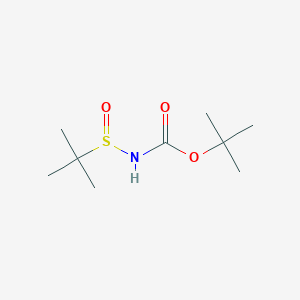
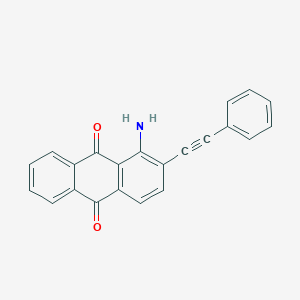
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
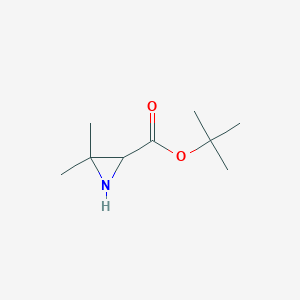

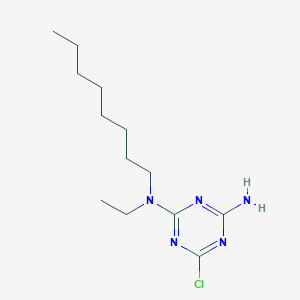
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
